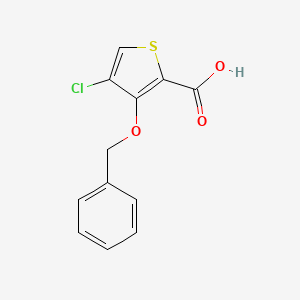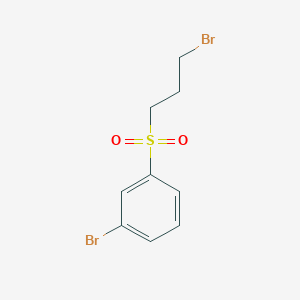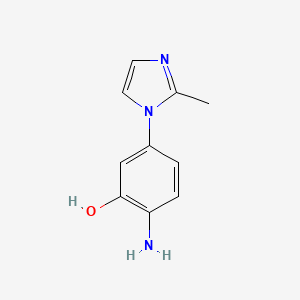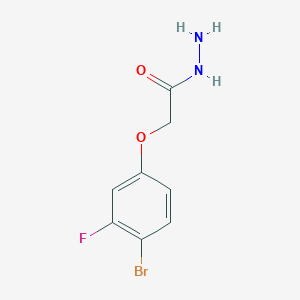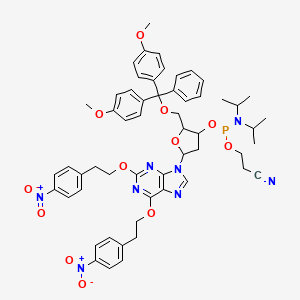
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 2-chloro-10-(2-(diéthylamino)éthyl)acridin-9(10H)-one est un composé organique synthétique appartenant à la famille des acridines. Les acridines sont connues pour leurs diverses activités biologiques et applications dans différents domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de 2-chloro-10-(2-(diéthylamino)éthyl)acridin-9(10H)-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que la 2-chloroacridine et le chlorure de diéthylaminoéthyle.
Conditions de réaction : La réaction est effectuée dans des conditions contrôlées, impliquant souvent l’utilisation de solvants tels que l’éthanol ou le méthanol. Le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité.
Purification : Une fois la réaction terminée, le produit est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé pur.
Méthodes de production industrielle
En milieu industriel, la production de chlorure de 2-chloro-10-(2-(diéthylamino)éthyl)acridin-9(10H)-one peut impliquer des réacteurs à grande échelle et des procédés automatisés pour garantir la cohérence et l’efficacité. L’utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), est courante pour atteindre des niveaux de pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 2-chloro-10-(2-(diéthylamino)éthyl)acridin-9(10H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d’acridine réduits.
Substitution : Le groupe chloro du composé peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des N-oxydes, tandis que les réactions de substitution peuvent produire divers dérivés d’acridine substitués.
4. Applications de la recherche scientifique
Le chlorure de 2-chloro-10-(2-(diéthylamino)éthyl)acridin-9(10H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à s’intercaler dans l’ADN et à inhiber les enzymes topoisomérases.
Recherche biologique : Il est utilisé comme sonde fluorescente dans les essais biologiques pour étudier les processus cellulaires et les interactions.
Science des matériaux : Les propriétés uniques du composé le rendent adapté à la mise au point de matériaux électroniques organiques et de capteurs.
Applications De Recherche Scientifique
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Research: It is used as a fluorescent probe in biological assays to study cellular processes and interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of organic electronic materials and sensors.
Mécanisme D'action
Le mécanisme d’action du chlorure de 2-chloro-10-(2-(diéthylamino)éthyl)acridin-9(10H)-one implique son interaction avec l’ADN. Le composé s’intercale dans la double hélice de l’ADN, perturbant la fonction normale de l’ADN et inhibant l’activité des enzymes topoisomérases. Cela conduit à l’inhibition de la réplication et de la transcription de l’ADN, entraînant finalement la mort cellulaire. Les cibles moléculaires comprennent l’ADN et les enzymes topoisomérases, qui sont essentielles aux processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Orange d’acridine : Un dérivé d’acridine bien connu utilisé comme colorant fluorescent et en recherche biologique.
Proflavine : Un autre dérivé d’acridine aux propriétés antimicrobiennes et applications dans le traitement des plaies.
Amsacrine : Un agent anticancéreux qui s’intercale également dans l’ADN et inhibe les enzymes topoisomérases.
Unicité
Le chlorure de 2-chloro-10-(2-(diéthylamino)éthyl)acridin-9(10H)-one est unique en raison de sa structure chimique spécifique, qui lui confère des propriétés et des applications distinctes. Sa capacité à s’intercaler dans l’ADN et à inhiber les enzymes topoisomérases en fait un composé précieux en chimie médicinale et en recherche biologique.
Propriétés
Formule moléculaire |
C19H22Cl2N2O |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c1-3-21(4-2)11-12-22-17-8-6-5-7-15(17)19(23)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
Clé InChI |
GHVZXJMUNDYJBR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)

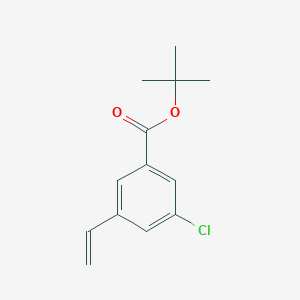
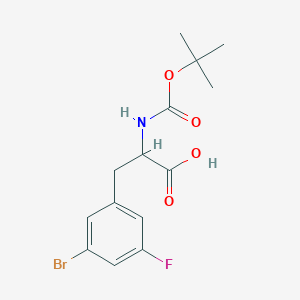
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
